molecular formula C18H16Cl2N4O2S2 B292509 N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea

N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea

カタログ番号 B292509
分子量: 455.4 g/mol
InChIキー: ZMEOCJMBJZMUDF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea, also known as ADU-S100, is a small molecule drug candidate that is being developed for cancer immunotherapy. ADU-S100 is designed to activate the innate immune system by targeting the STING (stimulator of interferon genes) pathway, which plays a critical role in the immune response to cancer.

作用機序

N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea works by binding to the STING protein, which is located on the surface of immune cells. This binding activates the STING pathway, leading to the production of type I interferons and other cytokines that are involved in the immune response to cancer. These cytokines help to recruit immune cells to the site of the tumor, where they can attack and kill cancer cells.
Biochemical and Physiological Effects:
N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea has been shown to activate the STING pathway in a dose-dependent manner, leading to the production of type I interferons and other cytokines. These cytokines help to recruit immune cells to the site of the tumor, where they can attack and kill cancer cells. N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea has also been shown to enhance the efficacy of other cancer therapies, including chemotherapy and radiation therapy.

実験室実験の利点と制限

One of the main advantages of N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea is its ability to activate the innate immune system, which can help to overcome the immunosuppressive environment of the tumor microenvironment. N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea has also been shown to enhance the efficacy of other cancer therapies, making it a promising candidate for combination therapy. However, one limitation of N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea is its potential toxicity, which may limit its clinical use.

将来の方向性

There are several potential future directions for research on N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea. One area of focus is the development of combination therapies that can enhance the efficacy of N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea in humans.

合成法

N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea is synthesized through a multistep process that involves the coupling of two different building blocks, followed by a series of chemical modifications. The final product is a white crystalline powder that is soluble in organic solvents.

科学的研究の応用

N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea has been extensively studied in preclinical models of cancer, including mouse and rat models. These studies have shown that N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea can activate the STING pathway, leading to the production of type I interferons and other cytokines that are involved in the immune response to cancer. N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea has also been shown to enhance the efficacy of other cancer therapies, including chemotherapy and radiation therapy.

特性

分子式

C18H16Cl2N4O2S2

分子量

455.4 g/mol

IUPAC名

1-(3,4-dichlorophenyl)-3-(5,6-dimethyl-4-oxo-2-prop-2-enylsulfanylthieno[2,3-d]pyrimidin-3-yl)urea

InChI

InChI=1S/C18H16Cl2N4O2S2/c1-4-7-27-18-22-15-14(9(2)10(3)28-15)16(25)24(18)23-17(26)21-11-5-6-12(19)13(20)8-11/h4-6,8H,1,7H2,2-3H3,(H2,21,23,26)

InChIキー

ZMEOCJMBJZMUDF-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC=C)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C

正規SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC=C)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。